5-Amino-2-(piperazin-1-yl)benzonitrile
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Overview
Description
5-Amino-2-(piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H14N4 It is a derivative of benzonitrile, featuring an amino group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(piperazin-1-yl)benzonitrile typically involves the reaction of 5-amino-2-bromobenzonitrile with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-Amino-2-(piperazin-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring can interact with GABA receptors, potentially leading to hyperpolarization of nerve endings and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(piperazin-1-yl)benzonitrile
- 5-(Piperazin-1-yl)pyridin-2-amine
- 2-[2-(Piperazin-1-yl)ethoxy]benzonitrile dihydrochloride
Uniqueness
5-Amino-2-(piperazin-1-yl)benzonitrile is unique due to the presence of both an amino group and a piperazine ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and synthetic versatility .
Properties
CAS No. |
847972-22-9 |
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Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
5-amino-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H14N4/c12-8-9-7-10(13)1-2-11(9)15-5-3-14-4-6-15/h1-2,7,14H,3-6,13H2 |
InChI Key |
QUCGIBACMCXRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)N)C#N |
Origin of Product |
United States |
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